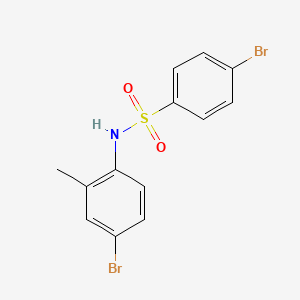

4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide

Description

4-Bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide (CAS: 10589-69-2) is a brominated benzenesulfonamide derivative characterized by two bromine atoms on the aromatic rings: one on the benzenesulfonyl group and another on the 2-methyl-substituted phenylamine moiety. Its synthesis typically involves multi-step reactions, including bromination and sulfonylation, with rigorous characterization via NMR, IR, and elemental analysis to confirm purity and structure .

Properties

Molecular Formula |

C13H11Br2NO2S |

|---|---|

Molecular Weight |

405.11 g/mol |

IUPAC Name |

4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H11Br2NO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |

InChI Key |

CHPKXEJWVKLUBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromo-2-methylaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (CAS: 34159-05-2)

- Structural Differences : Incorporates a formyl group (-CHO) at the 2-position of the phenylamine ring instead of a methyl group.

- However, this reduces metabolic stability compared to the methyl-substituted target compound .

- Applications : Used as an intermediate in synthesizing heterocyclic compounds, whereas the target compound is explored for enzyme inhibition .

4-Bromo-N-(2-nitrophenyl)benzamide

- Structural Differences: Replaces the sulfonamide group with an amide and introduces a nitro group (-NO₂) at the 2-position.

- Impact: The nitro group significantly increases electron deficiency, improving antibacterial and antifungal activity but reducing solubility in non-polar solvents .

- Crystallography : Exhibits intermolecular hydrogen bonding (N–H⋯O) similar to the target compound, but with stronger halogen interactions (Br⋯O) due to the nitro group .

4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (CAS: 329939-43-7)

- Structural Differences : Substitutes the 2-methylphenyl group with a 4-methoxybenzyl moiety.

- Impact : The methoxy group enhances solubility in polar solvents and may improve blood-brain barrier penetration, making it more suitable for central nervous system-targeted therapies compared to the hydrophobic target compound .

Multi-Halogenated and Bis-Sulfonamide Analogs

N,N'-(4,5-Dibromo-1,2-phenylene)bis(4-bromobenzenesulfonamide) (Compound 9 in )

- Structural Differences : Contains three bromine atoms and two sulfonamide groups on a dibromophenylene backbone.

- Impact: The bis-sulfonamide structure enables stronger binding to enzyme active sites (e.g., IspF in isoprenoid biosynthesis) via multiple hydrogen bonds and halogen interactions. This contrasts with the single sulfonamide in the target compound, which may limit its inhibitory potency .

- Thermodynamic Stability : Higher melting point (>250°C) compared to the target compound (~200°C) due to enhanced crystallinity from symmetry .

4-Bromo-N-(3,5-dibromo-2-hydroxyphenyl)benzenesulfonamide (Compound 12 in )

- Structural Differences : Features a hydroxyl (-OH) and two additional bromine atoms.

- Impact: The hydroxyl group facilitates hydrogen bonding with proteins, improving binding affinity in enzyme inhibition assays. However, increased bromination raises molecular weight (MW = 504.9 g/mol vs.

Functional Group Variations

4-Bromo-N-[(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide (Compound 5 in )

- Structural Differences : Replaces the methylphenyl group with an indole-derived Schiff base.

- Impact : The indole moiety enables π-stacking with aromatic residues in SMase D, achieving >20% inhibition at 10 µM. The target compound lacks this planar heterocycle, suggesting lower activity against similar targets .

4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide (CAS: 919973-83-4)

- Structural Differences : Incorporates a benzimidazolone ring system.

Biological Activity

4-Bromo-N-(4-bromo-2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of bromine substituents and a sulfonamide functional group, exhibits potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms enhances the compound's reactivity and biological interactions. The sulfonamide group (-SO₂NH₂) is known for its ability to mimic natural substrates, which facilitates binding to biological targets.

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to bind to active sites on enzymes, thereby inhibiting their activity. This is particularly relevant in the context of bacterial infections where sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Receptor Interaction : The bromine atoms may participate in halogen bonding, enhancing the compound's affinity for specific receptors. This can lead to alterations in receptor activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Sulfonamides are widely recognized for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria effectively. The presence of electron-withdrawing groups like bromine can enhance this activity by increasing the compound's lipophilicity and membrane permeability .

- Anticancer Potential : Some derivatives of sulfonamides have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves targeting microtubular protein polymerization, implicating tubulin as a potential therapeutic target.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition against certain bacterial strains. For instance, compounds with similar sulfonamide structures have shown inhibition zones ranging from 18 mm to 24 mm against Staphylococcus aureus and Bacillus subtilis .

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of related compounds found that some derivatives exhibited sub-micromolar cytotoxicity against human tumor cell lines. This suggests a promising avenue for further exploration in cancer therapy.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of sulfonamides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.